molecular formula C16H24O B3150686 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol CAS No. 69251-25-8

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol

Cat. No. B3150686
CAS RN: 69251-25-8
M. Wt: 232.36 g/mol
InChI Key: BLYVFGQOFUGFPX-UHFFFAOYSA-N
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Description

“1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol” is a chemical compound with the CAS Number: 142651-57-8 . It is a solid at room temperature .


Synthesis Analysis

A one-step procedure was developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, and its three 1-substituted derivatives and 1-substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione were obtained .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m0/s1 .


Chemical Reactions Analysis

Detailed NMR and mass spectrometry studies indicate that the ligand forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained whereas 1:1 complexes are formed with lanthanide (III) nitrates where the rings are conformationally mobile .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.37 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Material Applications

1. Synthesis and Derivatives :1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol and its derivatives are synthesized for various purposes. Zherebtsov et al. (2020) developed a multigram synthesis procedure for 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol and its 1-substituted derivatives, expanding the utility of these compounds in scientific research (Zherebtsov et al., 2020).

2. Chemical Structure and Molecular Dynamics :The study of the compound's structure and dynamics offers insights into its potential applications. For instance, Massy-Westropp et al. (1993) reported on the crystal structure and equilibration of a related compound, showcasing the importance of conformation in chemical reactions and potential applications (Massy-Westropp et al., 1993).

Biomedical Applications

1. Anticancer Properties :Some derivatives of this compound have been evaluated for their anticancer activities. Gurkan-Alp et al. (2012) synthesized novel derivatives and determined their anticancer effects, revealing that certain compounds exhibited anti-proliferative capacity in various cancer cell lines (Gurkan-Alp et al., 2012).

2. Antimicrobial Activities :Ateş-Alagöz et al. (2006) synthesized benzimidazole analogues of this compound and evaluated their antibacterial and antifungal activities, finding promising results against several pathogens (Ateş-Alagöz et al., 2006).

Chemical and Physical Properties

1. Chemical Reactions and Interactions :Chatterjee et al. (1986) explored the deactivation of excited 1-amino-5,6,7,8-tetrahydronaphthalene, a related compound, in various solvents, uncovering the role of π-electron delocalization and conformational changes in chemical reactions (Chatterjee et al., 1986).

2. Material Synthesis and Applications :Drawanz et al. (2017) studied the synthesis of novel compounds using 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol derivatives, highlighting the compound's role as a precursor in the creation of new materials with unique properties (Drawanz et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 .

Future Directions

The possibility of obtaining new trisubstituted o-benzoquinones was demonstrated by introducing a (3,5-dimethyl-1H-pyrazol-1-yl)methyl substituent into the molecule .

properties

IUPAC Name

1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYVFGQOFUGFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.2 g (8 mmol), obtained in Example 59 (a), of acetoxy-1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)ethane, dissolved in 20 ml of methanol, are treated with 1.6 g of sodium hydroxide and left stirring for 24 h at room temperature. After evaporation and acidification with 1N HCl, the precipitate is extracted with ethyl ether to yield 1.75 g (93%) of the expected alcohol, melting point 61°-2° C. (αD =-27.2°; c=1, ethanol).
[Compound]
Name
Example 59 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetoxy-1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods II

Procedure details

6 g of (±)-acetoxy-1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)ethane, suspended in a mixture of 100 ml of phosphate buffer (0.3M, pH 7) and 1 ml of chloroform, are treated with 0.87 g of Amano P30 lipase with stirring at 40° C. for 3 days. 2.06 g (88%) of the expected product, melting point 61°-2° C. (αD =+27°; c=1, ethanol) and 2.2 g (73%) of acetoxy-1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)ethane are isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-acetoxy-1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)ethane
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
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